molecular formula C26H23BrClOP B1409062 (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide CAS No. 1071618-35-3

(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide

Cat. No. B1409062
CAS RN: 1071618-35-3
M. Wt: 497.8 g/mol
InChI Key: PWLVZWIWAIRQAA-UHFFFAOYSA-M
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Description

“(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide” is a chemical compound with the molecular formula C26H23BrClOP . It has a molecular weight of 497.8 . This compound is used to solve the challenges of ionic liquids in various applications .


Synthesis Analysis

The synthesis of this compound involves the combination of 5-chloro-2-methoxybenzenemethanol and triphenylphosphine-hydrobromide in toluene . The mixture is heated to 80°C overnight . After cooling, the solid precipitate is filtered off and washed with toluene to yield the titled compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C26H23BrClOP . Unfortunately, the specific details about the molecular structure are not available in the search results.

Scientific Research Applications

Synthesis of Stilbenes and Phosphonium Salts

Triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride, a compound structurally similar to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, has been utilized in the synthesis of cis-stilbenes through Wittig reactions. These reactions, conducted under anhydrous conditions, enable the formation of multiply substituted stilbenes, which are of interest due to their potential applications in organic electronics and photonics (Shivaprakash et al., 2015).

Antimicrobial Activity

New dialkyl(diaryl)-2-(5-chloro-2-hydroxyphenyl)-2-(phenylethenyl)pentylphosphonium salts, which are closely related to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, have been synthesized and evaluated for their antimicrobial activity. It was found that derivatives with 2-methoxyphenyl substituents at the phosphorus atom exhibit significant activity against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents (Tatarinov et al., 2018).

Corrosion Inhibition

Quaternary phosphonium salts, including compounds structurally similar to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, have been reported as effective inhibitors for mild steel corrosion in acidic solutions. These salts, prepared and tested in various concentrations, showed high efficiencies in preventing corrosion, indicating their utility in industrial applications to protect metal surfaces (Goyal et al., 2020).

Organic Synthesis and Fluorescence Studies

The reaction of phosphonium salts with aromatic aldehydes under Wittig conditions has been explored for the synthesis of benzofurans and indoles, demonstrating the versatility of phosphonium salts in facilitating diverse organic transformations. Moreover, the fluorescence properties of resulting compounds have been studied, highlighting the potential of these materials in developing new fluorescent probes and materials (Begala et al., 2018; Kraus & Guo, 2008).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClOP.BrH/c1-28-26-18-17-22(27)19-21(26)20-29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLVZWIWAIRQAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide
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